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Compound of Interest

Compound Name: 5-Methoxy-3-Chromanone

Cat. No.: B027333 Get Quote

CAS Number: 109140-20-7

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Methoxy-3-Chromanone, a

heterocyclic ketone belonging to the chromanone class of compounds. Chromanones are

recognized as privileged structures in medicinal chemistry, serving as the core scaffold for a

wide array of pharmacologically active molecules.[1] This document delves into the synthesis,

physicochemical properties, and potential significance of 5-Methoxy-3-Chromanone, offering

field-proven insights for researchers in drug discovery and organic synthesis.

Introduction and Significance
5-Methoxy-3-Chromanone, with the systematic name 5-Methoxy-2H-chromen-3(4H)-one, is a

bicyclic organic compound featuring a dihydropyran ring fused to a benzene ring, with a

methoxy group at the 5-position and a ketone at the 3-position.[2] The chromanone skeleton is

a key structural motif in a variety of natural products and synthetic compounds that exhibit a

broad spectrum of biological activities, including anticancer, anti-inflammatory, and

antimicrobial properties.[1][3][4][5] While specific biological studies on 5-Methoxy-3-
Chromanone are not extensively documented in publicly available literature, its structural

similarity to other biologically active chromanones suggests its potential as a valuable

intermediate and building block in the synthesis of novel therapeutic agents.
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The development of efficient synthetic routes to chromanones is an active area of research, as

a straightforward and high-yielding synthesis is crucial for the exploration of their therapeutic

potential.

Physicochemical Properties
A summary of the key physicochemical properties of 5-Methoxy-3-Chromanone is presented

in the table below. These properties are essential for understanding the compound's behavior

in various experimental settings, from reaction conditions to biological assays.

Property Value Source

CAS Number 109140-20-7 [2]

Molecular Formula C₁₀H₁₀O₃ [2][6]

Molecular Weight 178.18 g/mol [2][6]

Boiling Point (Predicted) 332.4 ± 42.0 °C at 760 mmHg [2]

Density (Predicted) 1.205 ± 0.06 g/cm³

LogP (Predicted) 2.28 [2]

Hydrogen Bond Acceptors 3 [2]

Hydrogen Bond Donors 0 [2]

Freely Rotating Bonds 1 [2]

Polar Surface Area 35.53 Å² [2]

Synthesis and Methodology
The synthesis of chromanones can be challenging, and a general, simple method has been

elusive. However, a specific five-step synthesis for 5-Methoxy-3-Chromanone starting from

the readily available 3-methoxyphenol has been reported. This route provides a reliable method

for the preparation of this valuable intermediate.

Synthetic Pathway Overview
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The synthesis commences with the protection of the hydroxyl group of 3-methoxyphenol,

followed by ortho-lithiation and reaction with an electrophile to introduce a two-carbon chain.

Subsequent cyclization and deprotection yield the target 5-Methoxy-3-Chromanone. The

causality behind this multi-step approach lies in the need to control the regioselectivity of the

reactions on the phenol ring and to construct the heterocyclic ring system in a stepwise

manner.

3-Methoxyphenol Protection (EVE)Step 1 Ortho-lithiation (n-BuLi)Step 2 Reaction with BrCH₂COOEtStep 3 Intermediate:
2'-Hydroxy-6'-methoxyphenylacetic

acid ethyl ester

Step 4 CyclizationStep 5 5-Methoxy-3-Chromanone

Click to download full resolution via product page

Caption: A five-step synthetic pathway for 5-Methoxy-3-Chromanone.

Detailed Experimental Protocol
The following is a detailed, step-by-step methodology for the synthesis of 5-Methoxy-3-
Chromanone.

Step 1: Protection of 3-Methoxyphenol

Rationale: The acidic phenolic proton would interfere with the subsequent organolithium

reagent. Protection with ethyl vinyl ether (EVE) forms a stable acetal that can be easily

removed later.

Procedure:

To a solution of 3-methoxyphenol in a suitable solvent (e.g., dichloromethane), add a

catalytic amount of a mild acid (e.g., p-toluenesulfonic acid).

Cool the mixture in an ice bath and add ethyl vinyl ether dropwise.

Allow the reaction to warm to room temperature and stir until completion (monitored by

TLC).
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Work up the reaction by washing with a mild base (e.g., saturated sodium bicarbonate

solution) and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the protected phenol.

Step 2: Ortho-lithiation

Rationale: The methoxy and protected hydroxyl groups direct the lithiation to the C2 position

(ortho to the protected hydroxyl group) via chelation with the lithium ion.

Procedure:

Dissolve the protected 3-methoxyphenol in dry tetrahydrofuran (THF) under an inert

atmosphere (argon or nitrogen).

Cool the solution to -78 °C (dry ice/acetone bath).

Add n-butyllithium (n-BuLi) dropwise and stir for the specified time to ensure complete

lithiation.

Step 3 & 4: Alkylation and Deprotection

Rationale: The generated aryllithium species is a potent nucleophile that reacts with ethyl

bromoacetate to form a new carbon-carbon bond, introducing the ester functionality. The

acidic workup serves to both quench the reaction and deprotect the hydroxyl group.

Procedure:

To the cold aryllithium solution, add ethyl bromoacetate dropwise.

Allow the reaction to proceed at low temperature, then warm to room temperature.

Quench the reaction with a dilute acid (e.g., 2M HCl).

Extract the product with a suitable organic solvent (e.g., diethyl ether).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and

concentrate to yield 2'-hydroxy-6'-methoxyphenylacetic acid ethyl ester.

Step 5: Cyclization

Rationale: An intramolecular Dieckmann condensation or a similar base-catalyzed cyclization

of the ester onto the aromatic ring, followed by decarboxylation, would form the chromanone

ring.

Procedure:

Treat the intermediate ester with a strong base (e.g., sodium ethoxide in ethanol) to induce

cyclization.

Heat the reaction mixture to drive the reaction to completion.

Acidify the reaction mixture to neutralize the base and facilitate the workup.

Extract the product, wash, dry, and concentrate the organic layer.

Purify the crude product by column chromatography on silica gel to obtain pure 5-
Methoxy-3-Chromanone.

Spectroscopic Characterization
While a comprehensive set of experimental spectra for 5-Methoxy-3-Chromanone is not

readily available in the cited literature, the expected spectroscopic features can be predicted

based on its structure and data from analogous compounds. Researchers synthesizing this

compound should perform the following analyses for structural verification.

¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons,

the methoxy group, and the protons on the dihydropyran ring. The aromatic protons would

appear as a multiplet in the aromatic region (δ 6.5-7.5 ppm). The methoxy protons would be a

sharp singlet around δ 3.8-4.0 ppm. The two methylene groups on the chromanone ring would

likely appear as distinct signals, possibly as singlets or coupled multiplets depending on the

specific conformation and solvent.
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¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would show ten distinct signals corresponding to the ten carbon

atoms in the molecule. Key predicted chemical shifts include the carbonyl carbon (C3) around

δ 200-210 ppm, the carbon bearing the methoxy group (C5) around δ 155-160 ppm, and the

methoxy carbon itself around δ 55-60 ppm. The remaining aromatic and aliphatic carbons

would appear in their respective characteristic regions.

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would be dominated by a strong absorption band for the carbonyl (C=O)

stretching vibration, expected in the range of 1680-1700 cm⁻¹. Other characteristic peaks

would include C-H stretching vibrations for the aromatic and aliphatic protons (around 2850-

3100 cm⁻¹) and C-O stretching vibrations for the ether linkages (around 1050-1250 cm⁻¹).

Mass Spectrometry (MS) (Predicted)
The mass spectrum under electron ionization (EI) would show a molecular ion peak (M⁺) at m/z

= 178, corresponding to the molecular weight of the compound. Fragmentation patterns would

likely involve the loss of a methoxy group (M-31) and retro-Diels-Alder fragmentation of the

dihydropyran ring, which is characteristic of chromanone structures.[7]

Potential Applications and Future Directions
The chromanone scaffold is a cornerstone in the development of compounds with diverse

biological activities.[1][4] While 5-Methoxy-3-Chromanone itself has not been extensively

studied for its biological effects, its role as a synthetic intermediate is of significant interest.

Scaffold for Drug Discovery
5-Methoxy-3-Chromanone is an ideal starting material for the synthesis of more complex,

substituted chromanones. The ketone at the 3-position and the activated aromatic ring provide

multiple sites for functionalization, allowing for the creation of a library of derivatives for

biological screening. For instance, derivatization at the 3-position has been shown to yield

compounds with potent anticancer activity.[3][5]
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Caption: Workflow for utilizing 5-Methoxy-3-Chromanone in drug discovery.

Areas for Future Research
Biological Screening: A thorough investigation of the biological activities of 5-Methoxy-3-
Chromanone is warranted. Initial screens could focus on its potential anticancer, anti-

inflammatory, antioxidant, and antimicrobial properties, given the known activities of the

chromanone class.

Synthesis of Natural Product Analogues: Many complex natural products contain the

chromanone core. 5-Methoxy-3-Chromanone could serve as a key building block in the

total synthesis or the preparation of simplified analogues of these natural products.
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Development of Novel Synthetic Methodologies: Further refinement of the synthesis of 5-
Methoxy-3-Chromanone and other substituted chromanones remains a valuable goal for

organic chemists.

Safety and Handling
As a laboratory chemical, 5-Methoxy-3-Chromanone should be handled with appropriate

safety precautions.

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face

protection.[8]

Handling: Avoid formation of dust and aerosols. Use in a well-ventilated area. Avoid

breathing vapors, mist, or gas.[8]

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

First Aid:

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.

Skin Contact: Wash off with soap and plenty of water.

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious

person. Rinse mouth with water.

Consult the Material Safety Data Sheet (MSDS) for complete and detailed safety information.[6]

[8]

Conclusion
5-Methoxy-3-Chromanone (CAS No. 109140-20-7) is a valuable heterocyclic compound with

significant potential as a building block in medicinal chemistry and organic synthesis. While its

own biological profile is yet to be fully elucidated, its accessible synthesis from common starting

materials makes it an attractive platform for the development of novel chromanone derivatives.

This guide has provided a comprehensive overview of its synthesis, properties, and potential
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applications, intended to support and inspire further research in this promising area of chemical

science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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